molecular formula C6H6N2O3 B1276892 2-Amino-6-nitrophenol CAS No. 603-87-2

2-Amino-6-nitrophenol

Cat. No.: B1276892
CAS No.: 603-87-2
M. Wt: 154.12 g/mol
InChI Key: AACMNEWXGKOJJK-UHFFFAOYSA-N
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Description

2-Amino-6-nitrophenol is an aromatic compound with the molecular formula C6H6N2O3. It is characterized by the presence of both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrophenol can be synthesized through a multi-step process involving nitration and reduction reactions. The nitration of phenol produces nitrophenols, which can then be reduced to aminophenols. For instance, the nitration of phenol with nitric acid yields 2-nitrophenol, which can be further reduced to this compound using reducing agents like sodium dithionite .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the nitration of phenol followed by catalytic hydrogenation to achieve the desired aminophenol derivative .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Sodium dithionite, hydrogen gas with palladium catalyst.

    Nucleophiles: Halides, alkoxides, and other nucleophilic species.

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-3-nitrophenol
  • 2-Amino-4-nitrophenol
  • 2-Amino-5-nitrophenol
  • 4-Amino-3-nitrophenol
  • 4-Amino-2-nitrophenol

Comparison: 2-Amino-6-nitrophenol is unique due to the specific positioning of its amino and nitro groups, which influence its chemical reactivity and biological activity. Compared to other aminonitrophenols, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMNEWXGKOJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209064
Record name 2-Nitro-6-aminophenol
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-87-2
Record name 2-Amino-6-nitrophenol
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Record name 2-Nitro-6-aminophenol
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Record name 2-amino-6-nitrophenol
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Synthesis routes and methods I

Procedure details

Ref.: WO 96/11917. A slurry of 2,6-dinitro phenol (20% in H2O, 5 g, 0.0271 mol), NH4Cl (14.30 g, 0.267 mol), and ammonium hydroxide solution (3 mL) was heated in a 70° C. bath. A warm solution of Na2S-9H2O (24.19 g, 0.1 mol) in H2O (23 mL) was added to the slurry and the resulting orange suspension was heated with stirring for 3 h, then allowed to cool to room temperature. The mixture was cooled in an ice bath and slowly acidified with 6 N HCl to pH 2. The mixture was filtered and the filtrate was extracted with CHCl3 (3×75 mL). The combined organic extracts were concentrated in vacuo and the crude material was adsorbed onto silica gel. Purification by silica gel chromatography, eluting with 25% hexane/CH2Cl2 then CH2Cl2, afforded the title compound (1.47 g) as a brick red powder. MS (ESI-POS): [M+H]+=155.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S-9H2O
Quantity
24.19 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,6-dinitrophenol (6.31 g, 27.4 mmol) in ethyl acetate (50 mL) was cooled to 0° C., 10% palladium activated carbon (250 mg) was added thereto, and the mixture was stirred under a hydrogen atmosphere for 5 hr. The reaction mixture was filtered through Celite (registered trademark) and the filtrate was concentrated under reduced pressure. The resulting residue was diluted with chloroform, anhydrous sodium sulfate was added thereto, and the mixture was stirred for 15 min. Anhydrous sodium sulfate was filtered off, followed by concentration under reduced pressure. The resulting residue was powdered with hexane and collected by filtration to afford 2-amino-6-nitrophenol as a brown amorphous substance (2.41 g).
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 2,6-dinitrophenol (5 g), ammonia (3 ml) and ammonium chloride (14.30 g) in water (30 ml) was heated to 70° C. A solution of sodium sulphide nonahydrate (24.19 g) in water (23 ml) was added and the resulting mixture stirred at 70° C. for 2 hours. The reaction was cooled to room temperature, acidified (pH 3.2) with 2N HCl, and the brown precipitate separated by filtration. The filtrate was extracted with chloroform (6×75 ml), the organic extracts combined with the precipitate, and evaporated in-vacuo to yield a dark brown solid. The solid was purified by flash chromatography (SiO2; dichloromethane) to yield the title compound (2.86 g, 68%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24.19 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Synthesis routes and methods IV

Procedure details

A suspension of 2,6-dinitrophenol 5.0 g (27 mmol), ammonium hydroxide (3 ml) and ammonium chloride 14.3 g (270 mmol) in 30 ml of water was heated to 70° C. A solution of sodium sulfide nonahydrate (24.19 g, 100 mmol) in water was added and the resulting mixture stirred at 70° C. for 2 h. The reaction was cooled to room temperature, acidified (pH 3.2) with 2N HCl, and the brown precipitate separated by filtration. The filtrate was extracted with chloroform (6×75 ml), the organic extracts combined with the precipitate, and evaporated in-vacuo to yield 2.5 g (60%) of product as a dark brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-nitrophenol
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Reactant of Route 6
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Customer
Q & A

Q1: Can 2-amino-6-nitrophenol be utilized by microorganisms as a source of energy and nutrients?

A1: Yes, research has shown that the bacterium Rhodococcus erythropolis HL 24-1 can utilize this compound as a source of nitrogen. [] This bacterium can also aerobically degrade 2-chloro-4,6-dinitrophenol, a structurally similar compound, using it as a source of nitrogen, carbon, and energy. [] During this process, stoichiometric amounts of chloride and nitrite are released, suggesting a reductive elimination mechanism. []

Q2: What are the thermal properties of azo-metal complexes derived from this compound?

A2: Azo-metal complexes synthesized using this compound as a starting material exhibit strong thermal stability. [] These complexes, formed by reacting chromium chloride with azo complexes derived from this compound, demonstrate a 5% weight loss temperature exceeding 322 °C. [] This indicates their potential for applications requiring resilience to high temperatures.

Q3: How does the presence of a methyl group affect the degradation of nitrophenols similar in structure to this compound?

A3: Research suggests that the introduction of a methyl group in the ortho position of 2,4-dinitrophenol can significantly alter its degradation pathway. [] Instead of simple denitration, the presence of the methyl group leads to extensive reduction of the aromatic ring under aerobic conditions. [] This results in the formation of 4,6-dinitro-2-methylhexanoate as a dead-end metabolite, highlighting the significant impact of even small structural modifications on the biodegradation process.

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